2,5-Dibromo-3-chloropyrazine

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Standard dihalogenated pyrazines lack the controlled reactivity hierarchy needed for sequential functionalization, leading to unpredictable product mixtures. This trihalogenated building block (C₄HBr₂ClN₂) solves that pain point with a proven regioselectivity profile. - **Two bromines (C2, C5):** Enable selective Suzuki-Miyaura couplings for rapid SAR exploration at the 2-position. - **One chlorine (C3):** Reserved for late-stage diversification via Pd-catalyzed or SNAr chemistry. - **Solid, air-stable powder:** White to light-yellow; reliable handling for library synthesis.

Molecular Formula C4HBr2ClN2
Molecular Weight 272.32
CAS No. 21943-16-8
Cat. No. B3028537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-chloropyrazine
CAS21943-16-8
Molecular FormulaC4HBr2ClN2
Molecular Weight272.32
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Br)Cl)Br
InChIInChI=1S/C4HBr2ClN2/c5-2-1-8-3(6)4(7)9-2/h1H
InChIKeyNACQYBDFEPOOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-chloropyrazine Technical Baseline


2,5-Dibromo-3-chloropyrazine is a trihalogenated heterocyclic building block of the pyrazine class. It is characterized by a molecular formula of C₄HBr₂ClN₂ and a molecular weight of 272.32 g/mol . As a solid reagent typically appearing as a white to light-yellow powder, it is valued in organic synthesis for the presence of three reactive halogen handles (two bromine atoms at the 2- and 5-positions and one chlorine atom at the 3-position) which enable sequential and regioselective functionalization strategies .

Three reactive halogen handles enable sequential functionalization
Distinct Br/Cl reactivity supports regioselective cross-coupling
Solid form for precise weighing in small-scale synthesis

Why 2,5-Dibromo-3-chloropyrazine Is Irreplaceable


Substituting 2,5-dibromo-3-chloropyrazine with a different halogenated pyrazine introduces significant risk to synthetic outcomes. The unique 2,5-dibromo-3-chloro substitution pattern establishes a specific, and often predictable, reactivity hierarchy due to the differing electronic and steric influences of the bromine and chlorine atoms on the pyrazine ring [1]. While a compound like 2,3,5-tribromopyrazine or 2,6-dibromo-3-chloropyrazine may appear similar, their halogen placement dictates entirely different regioselectivity in cross-coupling reactions, leading to different products or yields [2]. Furthermore, the halogen composition (two bromines, one chlorine) provides a balance of reactivity for orthogonal functionalization strategies that is not offered by di- or tri-brominated or di- or tri-chlorinated alternatives, which either lack the chlorine handle for late-stage diversification or are less reactive in palladium-catalyzed couplings [3].

Target: 2,5-Dibromo-3-chloropyrazine
Substitutes: Tri-/dibromo isomers
Defined Br/Cl reactivity hierarchy may guide regiochemistry
Uniform Br reactivity may lead to mixtures
C2-bromine selectively couples under Pd catalysis
Regioselectivity can be unpredictable; competing sites
C3-chlorine retained for orthogonal diversification
Lacks orthogonal handle; may require protection

Quantitative Evidence Guide for 2,5-Dibromo-3-chloropyrazine


C2-Selective Suzuki-Miyaura Coupling

2,5-Dibromo-3-chloropyrazine exhibits a clear and exploitable regioselectivity in Suzuki-Miyaura cross-coupling reactions. The C2-bromine atom is selectively activated and coupled with arylboronic acids, while the C5-bromine and C3-chlorine atoms remain largely inert under the specified conditions . This is in contrast to 2,3,5-tribromopyrazine or 2,6-dibromo-3-chloropyrazine, where the relative reactivity of bromine atoms is not as predictable due to a different substitution pattern, often leading to mixtures of mono- and bis-coupled products and lower yields of the desired regioisomer. The observed selectivity is a key differentiator for 2,5-dibromo-3-chloropyrazine.

Suzuki Coupling Regioselectivity
Cross-study comparable
C2-bromine selectively couples with Pd(PPh₃)₄; monocoupling is primary pathway
Supports regioselective monocoupling strategy
Selectivity may vary with ligand and conditions
Organic Synthesis Medicinal Chemistry Palladium Catalysis

Negishi Coupling Efficiency Comparison

A direct head-to-head comparison in Negishi cross-coupling reactions reveals that 2,5-dichloropyrazine, a common comparator lacking bromine atoms, provides the desired arylpyrazine product (18) in only 64% yield [1]. While this study does not directly test 2,5-dibromo-3-chloropyrazine, it establishes a performance baseline for a dichloro analog. Based on the established halogen reactivity trend (C-Br > C-Cl in many palladium-catalyzed cross-couplings) [2], 2,5-dibromo-3-chloropyrazine is expected to react with significantly higher efficiency and under milder conditions, leading to yields exceeding 64%.

Negishi Coupling Yield Benchmark
Class-level
Extrapolated yield >64% vs. dichloro analog baseline
Reactivity trend suggests higher efficiency
Direct comparative data unavailable
Organometallic Chemistry Cross-Coupling Pyrazine Functionalization

Orthogonal Functionalization via C3-Chlorine

A key differentiation for 2,5-dibromo-3-chloropyrazine lies in its ability to serve as an orthogonal precursor. Following a first reaction (e.g., Suzuki coupling) at the more reactive C2-bromine, the C3-chlorine atom is retained for a subsequent, independent functionalization step (e.g., a second Suzuki or an amination reaction) [1]. This is a capability not shared by 2,3,5-tribromopyrazine, where all halogen atoms are bromines and thus lack the inherent reactivity difference required for fully orthogonal, sequential couplings without the need for complex protecting group strategies. The presence of a chlorine atom provides a less reactive 'handle' that can be activated under more forcing or distinct conditions.

Orthogonal Halogen Reactivity
Class-level
C3-chlorine retained after bromine couplings
Supports sequential diversification without protecting groups
Orthogonality depends on reaction conditions
Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization

2,5-Dibromo-3-chloropyrazine Application Scenarios


Pyrazine Libraries for Medicinal Chemistry

The compound's proven regioselectivity in Suzuki-Miyaura couplings makes it an ideal, cost-effective core for generating libraries of 2-aryl-3-chloro-5-bromo-pyrazine derivatives. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) at the 2-position while preserving the chlorine atom for late-stage diversification or as a synthetic handle for further elaboration. This approach is more direct and predictable than using a less selective analog like 2,3,5-tribromopyrazine .

Orthogonal Precursor for Bioactive Molecules

For the synthesis of complex drug candidates containing a pyrazine core, 2,5-dibromo-3-chloropyrazine enables a modular synthetic strategy. The bromine atoms at the 2- and 5-positions can be sequentially addressed, with the C3-chlorine reserved for a final diversification step. This orthogonal approach is valuable in the preparation of pharmaceuticals, agrochemicals, or material science precursors where multiple, distinct substituents are required on the pyrazine ring, offering a more efficient route than starting from a symmetrical di- or tri-halogenated pyrazine [1].

Coelenterazine-Type Imidazopyrazine Synthesis

The work by Mosrin et al. (2009) demonstrates the value of regioselective functionalization of chloropyrazines in the synthesis of coelenterazine, a bioluminescent imidazopyrazine natural product [2]. While their study uses 2,5-dichloropyrazine, the class-level evidence indicates that 2,5-dibromo-3-chloropyrazine would be an even more reactive and versatile starting material for this class of compounds, enabling more efficient synthetic routes to these valuable research tools and potential therapeutic agents.

Late-Stage Functionalization via C3-Chlorine

In advanced synthesis, the C3-chlorine of 2,5-dibromo-3-chloropyrazine provides a unique opportunity for late-stage functionalization after the bromine atoms have been consumed. This is a critical advantage in the synthesis of complex molecules where a specific substitution pattern on the pyrazine is required. The retained chlorine can be used to install a third, different substituent using palladium-catalyzed or nucleophilic aromatic substitution chemistry, a level of control not easily achieved with simpler dihalogenated or tri-brominated pyrazine analogs [3].

Application
Selection Property
Validation Focus
Pyrazine library synthesis
C2 regioselectivity profile
Mono-arylation yield and C3-chlorine retention
Complex molecule orthogonal precursor
Halogen reactivity hierarchy
Sequential coupling without protecting groups
Imidazopyrazine research tool synthesis
C-Br reactivity advantage
Yield benchmarking against dichloro analog
Late-stage diversification in advanced synthesis
Retained C3-chlorine handle
Post-coupling functionalization scope

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